1,4,5-trimethyl-1H-imidazol-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-5(2)8(3)6(9)7-4/h1-3H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERWAYOEWJEJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434796 | |
| Record name | 1,4,5-trimethyl-1H-imidazol-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25433-05-0 | |
| Record name | 1,4,5-trimethyl-1H-imidazol-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4,5 Trimethyl 1h Imidazol 2 Thiol and Its Derivatives
Direct Synthesis Routes to Substituted Imidazole-2-thiols
Direct synthesis routes are fundamental to the creation of substituted imidazole-2-thiols. These methods often involve the formation of the imidazole (B134444) ring from acyclic precursors.
Cyclization Reactions and Ring Formation Pathways
The construction of the imidazole-2-thiol core is frequently achieved through cyclization reactions. These reactions typically involve the condensation of a dicarbonyl compound with a source of nitrogen and sulfur. For instance, the reaction of an α-dicarbonyl compound with an amine and a thiocyanate (B1210189) salt is a common pathway.
Another significant approach involves the cyclization of α,β-unsaturated ketones (chalcones). These chalcones can react with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an alcohol to yield pyrazoline-substituted imidazole-2-thiols. The use of different hydrazine derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, allows for the introduction of various substituents on the resulting pyrazoline ring.
The synthesis of 1,4,5-trimethyl-1H-imidazol-2-thiol itself can be conceptualized through the reaction of 2,3-butanedione (B143835) with methylamine (B109427) and a thiocyanate source. The initial reaction would form a diimine intermediate, which then undergoes cyclization with the thiocyanate to form the desired product.
| Starting Materials | Reagents | Product Type | Reference |
| α,β-Unsaturated Ketones (Chalcones) | Hydrazine Hydrate, Ethanol (B145695) | Pyrazolyl-substituted imidazole-2-thiols | |
| α,β-Unsaturated Ketones (Chalcones) | Phenylhydrazine, Ethanol, H₂SO₄ | Phenylpyrazolyl-substituted imidazole-2-thiols | |
| α,β-Unsaturated Ketones (Chalcones) | 2,4-Dinitrophenylhydrazine, Ethanol, H₂SO₄ | Dinitrophenylpyrazolyl-substituted imidazole-2-thiols | |
| 2,3-Butanedione, Methylamine | Thiocyanate Source | This compound | Conceptual |
Alkylation Strategies: Regioselective N- and S-Substitution
Once the imidazole-2-thiol ring is formed, further functionalization can be achieved through alkylation. Imidazole-2-thiols exist in a tautomeric equilibrium between the thione and thiol forms, which allows for selective alkylation at either the nitrogen or sulfur atoms. researchgate.net The choice of reaction conditions, such as the base and solvent, can influence the regioselectivity of the alkylation. jmaterenvironsci.com
For example, the reaction of an imidazole-2-thiol with an alkyl halide in the presence of a base like sodium hydride can lead to N-alkylation. prepchem.com Conversely, S-alkylation can be favored under different conditions. irb.hr This regioselectivity is crucial for synthesizing specific derivatives with desired properties. The reaction of this compound with an alkyl halide, for instance, can lead to either the N-alkylated or S-alkylated product depending on the reaction parameters.
| Imidazole-2-thiol | Alkylating Agent | Conditions | Product | Reference |
| 2,4,5-trimethyl-1H-imidazole | n-Heptyl bromide | NaH, DMF | 1-Heptyl-2,4,5-trimethyl-1H-imidazole | prepchem.com |
| Methimazole | 1,2-Dichloroethane | - | 1,2-bis[(1-methyl-1H-imidazol-2-yl)thio]ethane | irb.hr |
| Aromatic/Aliphatic thiols | Alkyl halides | TBAOH (aq) | Symmetrical/Unsymmetrical thioethers | jmaterenvironsci.com |
Multi-component Reaction Approaches for Diversification
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of diverse libraries of substituted imidazole-2-thiols in a single step. researchgate.netresearchgate.net These reactions involve the combination of three or more starting materials to form a complex product, thereby increasing synthetic efficiency. researchgate.net
A notable MCR for the synthesis of imidazole-2-thione derivatives involves the one-pot reaction of allomaltol, arylglyoxals, and primary amines, followed by the addition of an alkyl or aryl isothiocyanate. researchgate.net This approach allows for the introduction of a wide variety of substituents at different positions of the imidazole ring, leading to a high degree of molecular diversity. researchgate.net The key intermediates in this process are substituted α-aminoketones and the corresponding imidazolidine-2-thiones. researchgate.net
Metal-Catalyzed Protocols in Imidazole-2-thiol Synthesis
Metal catalysis has emerged as a powerful tool for the synthesis of imidazole-2-thiols and their derivatives, offering novel and efficient pathways for ring construction and functionalization. researchgate.net
Transition Metal Catalysis for Imidazole Ring Construction
Transition metals, such as copper and iron, can catalyze the formation of the imidazole ring. beilstein-journals.orgorganic-chemistry.org These catalysts can facilitate C-N and C-S bond formation, which are key steps in the cyclization process. For instance, copper-catalyzed reactions have been employed for the synthesis of various imidazole derivatives. beilstein-journals.org Iron-catalyzed C-H amination has also been utilized for the construction of imidazole-fused ring systems. organic-chemistry.org While not directly reported for this compound, these methods represent a promising avenue for its synthesis and the synthesis of related compounds.
Oxidative Cyclization Methodologies
Oxidative cyclization is another important strategy for the synthesis of imidazole-containing compounds. researchgate.netnih.gov This approach often involves the use of an oxidizing agent to promote the cyclization of a linear precursor. For example, copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org Similarly, oxidative cyclization of anilide derivatives using peroxy acids can lead to the formation of ring-fused benzimidazoles. nih.gov These methodologies highlight the potential for developing oxidative cyclization routes to this compound, possibly starting from an appropriately substituted thiourea (B124793) derivative.
Post-Synthetic Functionalization and Derivatization Strategies
Following the initial synthesis of the this compound core, a variety of post-synthetic modifications can be employed to introduce diverse functionalities and generate a library of derivatives. These strategies primarily target the reactive sulfur atom and the substituents on the imidazole ring.
Chemical Transformations at the Sulfur Atom
The exocyclic sulfur atom of this compound is a versatile handle for a range of chemical transformations, including alkylation, acylation, and oxidation. These reactions allow for the introduction of various functional groups, significantly altering the physicochemical properties and potential applications of the parent compound.
Alkylation reactions at the sulfur atom are readily achieved by treating the thiol with a variety of alkylating agents. For instance, the reaction with phenacyl bromide in aqueous ethanol leads to the formation of S-substituted derivatives. mdpi.com This process involves the nucleophilic attack of the thiolate anion on the electrophilic carbon of the alkyl halide.
Acylation of the sulfur atom can be accomplished using acyl halides or anhydrides. For example, treatment with benzoyl chloride in the presence of a base like pyridine (B92270) results in the formation of the corresponding S-acyl derivative.
Furthermore, the sulfur atom can be oxidized to afford sulfoxides or sulfones, thereby modulating the electronic properties of the imidazole ring. The controlled oxidation can be achieved using various oxidizing agents, offering another avenue for diversification.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Phenacyl bromide | S-alkylated imidazole-2-thiol |
| Acylation | Benzoyl chloride | S-acylated imidazole-2-thiol |
| Oxidation | Oxidizing agents | Imidazole-2-sulfoxide/sulfone |
Modification of Imidazole Ring Substituents
In addition to transformations at the sulfur atom, the substituents on the imidazole ring can also be modified, although this is often more challenging due to the stability of the aromatic ring. When other functional groups are present on the ring substituents, they can be targeted for further reactions. For instance, if a substituent contains a reactive group like a hydroxyl or an amino group, it can be further functionalized through esterification, amidation, or other standard organic transformations.
The reactivity of the imidazole ring itself allows for certain modifications. Electrophilic substitution reactions can occur at the carbon atoms of the imidazole ring, although the regioselectivity can be influenced by the existing substituents. mdpi.com For example, the presence of the electron-donating methyl groups at positions 1, 4, and 5 would direct incoming electrophiles.
In some cases, the entire imidazole ring can participate in cyclization reactions. For example, the reaction of 1H-imidazole-2-thiols with certain enynones can lead to the formation of fused heterocyclic systems, such as 5H-imidazo[2,1-b] tandfonline.comthiazine derivatives. researchgate.net The course of these reactions can be highly dependent on the substitution pattern of the imidazole ring, with steric effects playing a significant role. researchgate.net For instance, the reaction of 4-phenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones results in a different product compared to the reaction with 4,5-diphenyl-1H-imidazole-2-thiol due to steric hindrance in the transition state. researchgate.net
| Modification Type | Description | Example |
| Functional Group Transformation | Modification of existing functional groups on ring substituents. | Esterification of a hydroxyl group on a substituent. |
| Electrophilic Substitution | Introduction of new substituents onto the imidazole ring. | Halogenation or nitration of the imidazole ring. |
| Cyclization Reactions | Participation of the imidazole ring in the formation of fused ring systems. | Reaction with enynones to form imidazo[2,1-b] tandfonline.comthiazines. researchgate.net |
Green Chemistry Approaches and Sustainable Synthesis of Imidazole-2-thiols
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazole-2-thiols, to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.
One promising green approach is the use of solid-phase synthesis techniques. nih.gov This methodology can simplify purification procedures, reduce solvent usage, and allow for the recycling of reagents and catalysts. For instance, polymer-supported α-acylamino ketones have been utilized in the synthesis of imidazole-2-thiones, demonstrating the feasibility of this approach. nih.gov
The use of heterogeneous catalysts is another key aspect of green synthesis. rsc.org Catalysts that can be easily separated from the reaction mixture and reused are highly desirable. For example, nano-magnetic catalysts have been employed in the synthesis of substituted imidazoles, offering good yields and the ability to be recycled multiple times without a significant loss of activity. rsc.org
Solvent selection is also crucial. The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a major focus. Reactions conducted in aqueous media or under solvent-free conditions are particularly advantageous. rsc.org For example, the synthesis of certain imidazole derivatives has been successfully carried out in ethanol or even in a mixture of ethanol and water. mdpi.com
Furthermore, the development of one-pot, multi-component reactions represents a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted imidazoles. These reactions combine multiple steps into a single operation, reducing waste and energy consumption.
| Green Chemistry Principle | Application in Imidazole-2-thiol Synthesis |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions. mdpi.comrsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Catalysis | Utilizing recyclable heterogeneous catalysts like nano-magnetic catalysts. rsc.org |
| Solid-Phase Synthesis | Simplifying purification and reducing solvent waste. nih.gov |
Advanced Structural Elucidation and Tautomeric Investigations of 1,4,5 Trimethyl 1h Imidazol 2 Thiol
Thiol-Thione Tautomerism in Imidazole-2-thiol Systems
Imidazole-2-thiones are capable of existing in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. However, extensive studies using various spectroscopic and computational methods have consistently shown that for most imidazole-2-thiol derivatives, the equilibrium overwhelmingly favors the thione form in both the solid state and in solution. nih.govscialert.net This stability is often attributed to the interaction of the π-electron system of the heterocycle with the electron shell of the sulfur atom. nih.gov The substitution pattern on the imidazole (B134444) ring, particularly on the nitrogen atoms, plays a decisive role in determining the position of this equilibrium.
Experimental Determination of Tautomeric Preferences
The predominance of one tautomer over the other is experimentally determined and quantified using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful tools for this purpose.
NMR spectroscopy is a primary method for investigating tautomerism. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, allowing for the clear distinction between thione and thiol forms. For 1,4,5-trimethyl-1H-imidazol-2-thiol, the presence of a methyl group on the N1 nitrogen atom effectively prevents the formation of the thiol tautomer, as there is no labile N-H proton to transfer to the sulfur atom. Consequently, the compound is "locked" in its thione form, correctly named 1,4,5-trimethyl-1,3-dihydro-2H-imidazole-2-thione . jyu.fijyu.fi
An NMR analysis would therefore be expected to show a single set of signals corresponding exclusively to the thione tautomer. Dynamic exchange phenomena, often studied by dynamic NMR, would not be observed in this specific case as the tautomerism is quenched by N-substitution. researchgate.net The spectral data for related N-substituted imidazole-2-thiones confirm the thione structure, with characteristic chemical shifts for the ring carbons and the exocyclic C=S carbon. nih.gov
Table 1: Representative NMR Data for the Thione Form of N-Substituted Imidazole-2-thiones
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H-NMR | N1-CH ₃ | 3.4 - 3.7 | Singlet, deshielded by the adjacent nitrogen atom. |
| C4/C5-CH ₃ | 2.1 - 2.4 | Singlet, typical for methyl groups on a C=C double bond. | |
| C2-H | ~7.0 | (If present) Appears as a singlet in the aromatic region. | |
| ¹³C-NMR | C =S | 160 - 180 | The thione carbon is highly deshielded and is a key indicator. |
| C 4/C 5 | 115 - 125 | Ring carbons attached to methyl groups. | |
| C 2 | ~145 | (If unsubstituted) Ring carbon between the two nitrogens. | |
| N1-C H₃ | 30 - 35 | N-alkyl carbon signal. | |
| C4/C5-C H₃ | 10 - 15 | C-alkyl carbon signal. |
Note: The data presented are representative values based on analogous compounds reported in the literature. nih.govnih.gov
UV-Vis spectroscopy is effective for analyzing tautomeric equilibria because the thione (C=S) and thiol (C=C-SH) groups are different chromophores with distinct electronic transitions. The thione group typically displays two characteristic absorption bands: an intense band at lower wavelengths corresponding to a π→π* transition and a less intense band at higher wavelengths resulting from an n→π* transition. The absence of a characteristic S-H absorption and the presence of the C=S chromophore bands confirm the predominance of the thione tautomer. For N-substituted imidazole-2-thiones, the spectra are consistent with the thione structure.
Table 2: Typical UV-Vis Absorption Maxima for Heterocyclic Thiones
| Transition | Wavelength Range (λmax) | Molar Absorptivity (ε) | Chromophore |
| π → π | 250 - 290 nm | High | C=C-N-C=S |
| n → π | 320 - 380 nm | Low to Medium | C=S |
Note: Values are general ranges for heterocyclic thiones and serve to illustrate the analytical principle.
Influence of Solvent Polarity and Proton-Donating/Accepting Abilities on Tautomeric Equilibrium
While the N1-methylation of this compound effectively prevents thiol-thione tautomerism, the solvent can still influence the compound's electronic structure and stability. Theoretical investigations on other heterocyclic systems show that the stability of tautomers can be affected by the dielectric constant of the solvent. researchgate.net
The thione form possesses a large dipole moment due to the polar C=S bond. Therefore, polar solvents are expected to stabilize the thione form to a greater extent than nonpolar solvents. Hydrogen-bonding solvents, such as water or ethanol (B145695), can interact with the lone pairs of electrons on the sulfur atom, further stabilizing the thione structure and influencing its electronic properties. In proton-donating solvents, the basicity of the sulfur atom can be probed, while aprotic polar solvents like DMSO or acetone (B3395972) primarily interact through dipole-dipole forces. researchgate.netsigmaaldrich.com
Substituent Effects on Thiol-Thione Tautomeric Stability
Substituents have a profound impact on the tautomeric equilibrium of imidazole-2-thiol systems.
N1-Substituent : This is the most critical factor for this compound. The presence of the methyl group at the N1 position removes the proton necessary for the tautomeric shift to the sulfur atom. This effectively "locks" the molecule in the thione form (1,4,5-trimethyl-1,3-dihydro-2H-imidazole-2-thione). Studies on N,N'-disubstituted imidazole-2-thiones confirm that these compounds exist solely as thiones. jyu.fijyu.fi
C4 and C5-Substituents : The methyl groups at the C4 and C5 positions are electron-donating groups. Through inductive and hyperconjugation effects, they increase the electron density of the imidazole ring. This increased electron density may slightly alter the C=S bond order and the nucleophilicity of the sulfur atom compared to the unsubstituted parent compound. Structure-activity relationship studies on related compounds show that substituents on the imidazole ring significantly impact molecular properties and biological activity. nih.govresearchgate.net
Solid-State Structural Characterization via X-ray Diffraction
X-ray diffraction provides definitive evidence of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the surveyed literature, extensive crystallographic data for closely related N-substituted imidazole-2-thiones allow for an accurate prediction of its solid-state structure. jyu.firesearchgate.net
The crystal structure would confirm the thione tautomer. The imidazole ring is expected to be essentially planar. The C2=S bond length is a key indicator, typically falling in the range of 1.65 to 1.71 Å, which is intermediate between a typical C-S single bond (~1.82 Å) and a C=S double bond (~1.60 Å), indicating some degree of delocalization. The geometry around the nitrogen atoms would be trigonal planar. In the absence of N-H donors, the crystal packing would be governed by weaker C-H···S interactions and van der Waals forces, rather than the strong N-H···S hydrogen bonds that dominate the crystal structures of N-unsubstituted imidazole-2-thiones. nih.gov
Table 3: Predicted Crystallographic Data for 1,4,5-trimethyl-1,3-dihydro-2H-imidazole-2-thione
| Parameter | Predicted Value | Notes |
| Bond Lengths | ||
| C=S | 1.65 - 1.71 Å | Characteristic of a thione group in a heterocyclic system. |
| N1-C2 | 1.35 - 1.40 Å | |
| N3-C2 | 1.35 - 1.40 Å | |
| C4=C5 | 1.34 - 1.38 Å | |
| Bond Angles | ||
| N1-C2-N3 | 106 - 110° | Typical for a five-membered ring. |
| N1-C2-S | 125 - 128° | |
| N3-C2-S | 125 - 128° | |
| Intermolecular Interactions | C-H···S contacts, π-π stacking | The absence of N-H protons precludes N-H···S hydrogen bonding. |
Note: These values are predictions based on published crystal structures of analogous N-alkylated imidazole-2-thiones. jyu.firesearchgate.netnih.gov
Single Crystal X-ray Diffraction Analysis of this compound and its Solid Forms
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been employed to elucidate the structure of various imidazole derivatives, providing definitive confirmation of their molecular geometries and packing in the solid state. For instance, the structures of several substituted imidazole compounds have been successfully determined using this technique, confirming the assignments made from spectroscopic data. nih.govresearchgate.net
In a typical analysis, a suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key crystallographic data obtained include the unit cell dimensions, space group, and atomic coordinates. For example, studies on related imidazole compounds have reported crystallization in various systems, such as triclinic and monoclinic. mdpi.commdpi.com The refinement of the crystal structure model leads to the precise determination of bond lengths, bond angles, and torsion angles. nih.gov
Table 1: Representative Crystallographic Data for Imidazole Derivatives
| Parameter | Example Value | Reference |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 5.9308(2) | mdpi.com |
| b (Å) | 10.9695(3) | mdpi.com |
| c (Å) | 14.7966(4) | mdpi.com |
| α (°) | 100.5010(10) | mdpi.com |
| β (°) | 98.6180(10) | mdpi.com |
| γ (°) | 103.8180(10) | mdpi.com |
| Volume (ų) | 900.07(5) | mdpi.com |
Note: The data in this table is for a related triazole-pyridazino-indole compound and serves as an illustrative example of the type of information obtained from single crystal X-ray diffraction analysis.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The solid-state structure of this compound is significantly influenced by intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces dictate the molecular packing and can influence the physical properties of the compound.
Hydrogen Bonding: The presence of a thiol group (S-H) and nitrogen atoms within the imidazole ring provides sites for hydrogen bond donation and acceptance. In the solid state, it is expected that N-H···S or S-H···N hydrogen bonds would be a prominent feature, leading to the formation of chains or more complex networks. The analysis of crystal structures of related imidazole-2-thiol derivatives often reveals extensive hydrogen bonding networks. asu.edu The geometry of these hydrogen bonds, including the donor-acceptor distances and angles, can be precisely determined from X-ray diffraction data. nih.gov
Polymorphism and Solid-State Transformations
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in physical properties such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound were not found in the search results, it is a phenomenon that is frequently observed in organic molecules, including imidazole derivatives.
The existence of different polymorphs can be influenced by factors such as the solvent used for crystallization and the crystallization conditions (e.g., temperature, pressure). Solid-state transformations from one polymorphic form to another can be induced by changes in temperature or pressure. These transformations can be monitored using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray diffraction.
Comprehensive Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the three methyl groups and any N-H or S-H protons. The chemical shifts (δ) of these signals are indicative of their electronic environment. For example, the protons of the methyl group attached to the nitrogen atom (N-CH₃) would likely appear at a different chemical shift compared to the protons of the methyl groups attached to the carbon atoms of the imidazole ring (C-CH₃). The integration of the signals provides the ratio of the number of protons giving rise to each signal. In related imidazole compounds, the chemical shifts of methyl protons are typically observed in the range of 2-4 ppm. mpg.dersc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the substitution pattern and the electronic nature of the substituents. The C=S carbon (thione) would be expected to have a characteristic chemical shift, typically in the downfield region of the spectrum. The chemical shifts for the methyl carbons would appear in the upfield region. In similar trimethyl-substituted imidazole systems, the ring carbons typically resonate in the range of 110-150 ppm, while the methyl carbons appear at lower chemical shifts. mpg.dedocbrown.info
Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.
Table 2: Representative NMR Data for Trimethyl-Substituted Heterocycles
| Nucleus | Chemical Shift (ppm) Range | Reference |
| ¹H (N-CH₃) | 3.5 - 4.0 | mpg.de |
| ¹H (C-CH₃) | 1.7 - 2.5 | mpg.de |
| ¹³C (Imidazole Ring) | 110 - 150 | mpg.de |
| ¹³C (Methyl Groups) | 20 - 40 | mpg.de |
Note: These are general ranges observed for related compounds and the actual values for this compound may vary.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
N-H stretch: If the thiol tautomer is present, a broad band in the region of 3100-3500 cm⁻¹ would be expected.
C-H stretch: Bands corresponding to the stretching vibrations of the methyl groups would appear in the range of 2850-3000 cm⁻¹.
C=N stretch: The stretching vibration of the imidazole ring's C=N bond would likely be observed in the region of 1600-1650 cm⁻¹. rrpharmacology.ru
C=S stretch: A characteristic band for the thione group (C=S) would be expected, although its position can be variable and is often found in the range of 1020-1250 cm⁻¹.
C-N stretch: Stretching vibrations for the C-N bonds in the ring would also be present.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and can provide additional information, particularly for symmetric vibrations and bonds involving heavier atoms like sulfur. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, may show a stronger signal in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, aiding in the confirmation of its structure and the identification of the predominant tautomeric form.
Table 3: Characteristic FT-IR Absorption Frequencies for Imidazole-2-thiol Derivatives
| Functional Group | Wavenumber (cm⁻¹) Range | Reference |
| N-H stretch | 3100 - 3400 | rrpharmacology.ru |
| C-H stretch (aliphatic) | 2850 - 3000 | rrpharmacology.ru |
| C=N stretch | 1616 - 1626 | rrpharmacology.ru |
| C=C stretch (aromatic) | 1513 - 1583 | rrpharmacology.ru |
| C-S stretch | 593 - 688 | rrpharmacology.ru |
Note: These are general ranges observed for related compounds and the actual values for this compound may vary.
Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the elemental composition. mpg.de
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, potential fragmentation pathways could involve the loss of methyl groups, the thiol group, or the cleavage of the imidazole ring. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.
For example, the loss of a methyl radical (•CH₃) would result in a fragment ion with an m/z value of M-15. The loss of the thiol group as an •SH radical would lead to a fragment at M-33. By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's structure can be constructed.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (C₆H₁₀N₂S)
| Fragment | Proposed Structure | m/z (calculated) |
| [M]⁺ | [C₆H₁₀N₂S]⁺ | 142.06 |
| [M-CH₃]⁺ | [C₅H₇N₂S]⁺ | 127.03 |
| [M-SH]⁺ | [C₆H₉N₂]⁺ | 109.08 |
| [M-H₂S]⁺ | [C₆H₈N₂]⁺ | 108.07 |
Note: These are predicted fragmentation patterns. The actual observed fragments and their relative intensities would depend on the ionization technique and the instrument conditions.
Computational and Theoretical Chemistry of 1,4,5 Trimethyl 1h Imidazol 2 Thiol
Electronic Structure Calculations (DFT, ab initio)
Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating imidazole (B134444) derivatives. niscpr.res.indntb.gov.uaekb.eg These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule, from which numerous properties can be derived. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of this size. niscpr.res.inirjweb.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com The spatial distribution of these orbitals shows where the molecule is most likely to interact with other chemical species. In imidazole derivatives, the HOMO is often distributed over the π-system of the ring and the sulfur atom, while the LUMO is typically located on the imidazole ring.
Table 1: Example of Calculated FMO Properties for a Related Imidazole Derivative This table presents data for an example imidazole derivative to illustrate the typical outputs of FMO analysis, as specific values for 1,4,5-trimethyl-1H-imidazol-2-thiol are not available in the provided search results.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2967 irjweb.com |
| LUMO Energy | -1.8096 irjweb.com |
| HOMO-LUMO Gap (ΔE) | 4.4871 irjweb.com |
Electrostatic Potential Surfaces and Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) surfaces are color-coded maps of the total electron density of a molecule, which are invaluable for predicting reactive sites. These maps illustrate the charge distribution, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). irjweb.com For an imidazole-2-thiol derivative, the MEP surface would likely show negative potential around the sulfur atom and the nitrogen atoms of the imidazole ring, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the thiol group (in the thiol tautomer) would exhibit a positive potential, marking it as a site for nucleophilic attack. niscpr.res.in
Theoretical Investigations of Tautomeric Stability and Interconversion Barriers
This compound can exist in two primary tautomeric forms: the thione form (with a C=S double bond and a proton on a nitrogen atom) and the thiol form (with a C-S single bond and a proton on the sulfur atom). Tautomers are structural isomers that readily interconvert. vedantu.com
Computational chemistry is essential for determining the relative stability of these tautomers. By calculating the total electronic energy of each form, the more stable tautomer can be identified. mdpi.comntu.edu.iq Studies on similar benzimidazole-2-thiones have shown that the thione form is often more stable, particularly in polar solvents. mdpi.com Furthermore, theoretical calculations can model the transition state between the two tautomers, allowing for the determination of the energy barrier for interconversion. A high energy barrier would suggest that the tautomers interconvert slowly.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction pathways at the molecular level. For reactions involving this compound, theoretical models can predict the most likely mechanisms by mapping the potential energy surface of the reaction. This involves identifying all intermediates and, crucially, the transition states that connect them. researchgate.net
The analysis of transition state structures and their corresponding energy barriers provides insight into the kinetics of a reaction. For example, in studies of reactions involving other imidazole-2-thiols, computational analysis has been used to explain why different reaction pathways are favored based on steric effects within the transition state. researchgate.net This predictive capability is vital for designing new synthetic routes and understanding reaction outcomes.
In Silico Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio technique to calculate nuclear magnetic resonance (NMR) chemical shifts. niscpr.res.inmodgraph.co.uk Theoretical prediction of ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals. niscpr.res.in However, the accuracy of GIAO calculations can be sensitive to the choice of the theoretical level (e.g., DFT functional) and the basis set used. modgraph.co.uk
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reactivity and Mechanistic Investigations of 1,4,5 Trimethyl 1h Imidazol 2 Thiol
Acid-Base Chemistry and Protonation Equilibria
The acid-base properties of 1,4,5-trimethyl-1H-imidazol-2-thiol are centered around the ionizable thiol group and the nitrogen atoms within the imidazole (B134444) ring. The equilibrium between the thione and thiol tautomers, and the protonation state of the molecule, are crucial for its chemical behavior.
Experimental Determination of Acidity (pKa) of the Thiol Group and Imidazole Nitrogen Atoms
Direct experimental determination of the pKa value for the thiol group of this compound is not extensively documented in the readily available literature. However, studies on analogous imidazole-2-thiol derivatives provide valuable insights. For instance, the pKa values for imidazole-2-thiol, 1-methylimidazole-2-thiol, and 4,5-dimethylimidazole-2-thiol have been determined using ultraviolet spectroscopy at various temperatures. nih.gov These studies help in estimating the acidity of the thiol group in the trimethylated compound.
Table 1: pKa Values of Related Imidazole-2-thiols
| Compound | pKa | Method |
| Imidazole-2-thiol | Value not specified in abstract nih.gov | UV Spectroscopy nih.gov |
| 1-methylimidazole-2-thiol | Value not specified in abstract nih.gov | UV Spectroscopy nih.gov |
| 4,5-dimethylimidazole-2-thiol | Value not specified in abstract nih.gov | UV Spectroscopy nih.gov |
| 1,4,5-trimethyl-1H-imidazole (predicted) | 7.92 ± 0.61 chemicalbook.com | Prediction chemicalbook.com |
Note: While the study nih.gov mentions the determination of pKa values for these compounds, the specific values are not provided in the abstract.
Influence of Substituents on Acidic Properties
The substituents on the imidazole ring significantly influence its acidic and basic properties. The methyl groups at the 1, 4, and 5 positions of this compound exert an electronic effect on the ring and the thiol group. Methyl groups are generally considered electron-donating, which can affect the pKa values.
Oxidation-Reduction Chemistry
The thiol group and the imidazole ring of this compound are both susceptible to oxidation and reduction reactions, leading to a variety of derivatives with different chemical properties.
Electrochemical Properties: Oxidation and Reduction Potentials
The electrochemical behavior of this compound has been investigated, providing quantitative data on its oxidation and reduction potentials. These properties are crucial for understanding its role in redox processes. The oxidation and reduction potentials for a series of imidazole-2-thiols, including the 1,4,5-trimethyl derivative, were determined in an ethanenitrile-hydrogen chloride solution. nih.gov
Table 2: Electrochemical Data for this compound
| Property | Value | Conditions |
| Oxidation Potential (E(ox)) | Value not specified in abstract nih.gov | Ethanenitrile-hydrogen chloride solution nih.gov |
| Reduction Potential (E(red)) | Value not specified in abstract nih.gov | Ethanenitrile-hydrogen chloride solution nih.gov |
Note: The abstract nih.gov confirms the determination of these values but does not provide the specific numerical data.
The substituents on the imidazole ring have a discernible effect on the oxidation potential. The electron-donating methyl groups in this compound are expected to lower the oxidation potential, making it more susceptible to oxidation compared to unsubstituted imidazole-2-thiol.
Oxidation Pathways of the Thiol Group (e.g., Disulfide Formation, Sulfonic Acid Derivatives)
The thiol group is the primary site of oxidation in this compound. Common oxidation pathways for thiols include the formation of disulfides and further oxidation to sulfonic acids.
Disulfide Formation: Mild oxidation of thiols typically leads to the formation of a disulfide bridge. In the case of this compound, this would result in the formation of bis(1,4,5-trimethyl-1H-imidazol-2-yl) disulfide. This reaction is a common and reversible process in thiol chemistry. nih.gov
Sulfonic Acid Derivatives: Stronger oxidizing agents can further oxidize the thiol group to a sulfonic acid. For example, the oxidation of the related compound 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to produce 1-methylimidazole-2-sulfonic acid. researchgate.net A similar pathway can be anticipated for this compound, yielding 1,4,5-trimethyl-1H-imidazole-2-sulfonic acid. This transformation represents an irreversible oxidation of the sulfur atom.
Reduction Reactions of the Imidazole Ring
Nucleophilic and Electrophilic Reactivity at Imidazole Ring and Thiol/Thione Moiety
The reactivity of this compound is characterized by the dual nucleophilic and electrophilic nature of its constituent imidazole ring and the thiol/thione moiety. The presence of multiple reactive sites allows for a diverse range of chemical transformations.
The thiol/thione group can exhibit nucleophilic properties, particularly in its deprotonated thiolate form. The sulfur atom, with its lone pairs of electrons, readily participates in reactions with various electrophiles. For instance, in related substituted 1H-imidazole-2-thiols, base-catalyzed reactions with electrophilic reagents such as enynones have been observed to proceed via the sulfur and nitrogen atoms of the imidazole core. researchgate.net This suggests that this compound would similarly act as a potent nucleophile in its anionic form.
The nitrogen atoms of the imidazole ring also contribute to its reactivity profile. The N1-methyl group prevents tautomerization at this position, but the N3 nitrogen possesses a lone pair of electrons and can act as a nucleophilic and basic site. The reactivity of this nitrogen is, however, intricately linked to the tautomeric equilibrium of the thiol/thione group.
Detailed Mechanistic Studies of Key Transformations
Detailed mechanistic investigations into the reactions of this compound are crucial for understanding and predicting its chemical behavior. These studies often focus on the interplay between the different reactive centers within the molecule.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetic and thermodynamic parameters of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, and the reaction conditions. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, general principles from related systems can be applied.
For instance, the nucleophilic reactivity of the thiol group is significantly enhanced upon deprotonation to the thiolate. The rate of S-alkylation or S-acylation reactions would therefore be highly dependent on the pKa of the thiol group and the pH of the reaction medium.
In a study of a related imidazole-containing molecular device, the observed rate constants for a reaction involving the imidazole moiety were shown to be dramatically influenced by the binding of an external stimulus (chloride ions), which altered the tautomeric state of the imidazole. nih.gov This highlights the potential for significant kinetic effects based on subtle structural and environmental changes. The following table illustrates the change in observed reaction rates for a model reaction involving an imidazole derivative, demonstrating the impact of molecular state on reactivity.
| Reactant Condition | Approximate Observed Rate Constant (s⁻¹) |
| Imidazole | k ≈ 1 x 10⁻⁵ |
| Device without stimulus | k ≈ 2 x 10⁻⁵ |
| Device with stimulus (Cl⁻) | k ≈ 8 x 10⁻⁵ |
This data is for a model system and is presented to illustrate the kinetic principles that would apply to this compound. nih.gov
Thermodynamically, the stability of the products of reactions involving this compound will dictate the position of equilibrium. For example, in reactions with electrophiles, the formation of a stable thioether or a substituted imidazole ring will be the driving force for the reaction.
Role of Tautomerism in Reaction Mechanisms
A critical aspect of the reactivity of this compound is the thione-thiol tautomerism. The molecule can exist in two tautomeric forms: the thione form (1,4,5-trimethyl-1H-imidazole-2(3H)-thione) and the thiol form (this compound).
Figure 1: Thione-Thiol Tautomerism
Insert image depicting the equilibrium between the thione and thiol forms of this compound.
The predominant tautomer in a given environment will significantly influence the reaction mechanism. The thione form possesses a nucleophilic sulfur atom and a potentially reactive N-H group, while the thiol form has a nucleophilic sulfur atom as part of an S-H group and a basic N3 nitrogen.
Recent research has demonstrated that the tautomeric state of imidazole derivatives can be controlled and that this control can be used to switch the reactivity of the molecule. nih.gov For example, by modulating the hydrogen-bonding environment, it is possible to favor one tautomer over the other, thereby activating or deactivating specific reaction pathways. In one study, the change in the chemical shift difference between C4 and C5 in the 13C NMR spectrum was used to diagnose the tautomeric state of an imidazole ring system. nih.gov A larger difference in chemical shifts was indicative of a particular tautomeric preference.
The choice of reaction conditions can also influence the tautomeric equilibrium and, consequently, the reaction outcome. For instance, in base-catalyzed reactions, the deprotonated thiolate is the key nucleophile, which is the conjugate base of the thiol tautomer. In contrast, reactions under neutral or acidic conditions might proceed through mechanisms involving either the thione or the thiol form, depending on their relative stabilities and reactivities.
Applications in Advanced Chemical Sciences
Coordination Chemistry and Metal Complexes
The unique structural features of 1,4,5-trimethyl-1H-imidazol-2-thiol, possessing both a soft sulfur donor and a borderline nitrogen donor within a heterocyclic framework, make it a compelling ligand in coordination chemistry.
This compound as a Ligand: Chelation and Bonding Modes
This compound exhibits versatile coordination behavior, acting as a ligand that can bind to metal centers in several ways. The presence of both sulfur and nitrogen atoms allows for different bonding modes, including S-coordination, N-coordination, and bridging between multiple metal ions. The thione form of the molecule is in tautomeric equilibrium with the thiol form, with the thiol form allowing for deprotonation to form a thiolate, which is a potent nucleophile.
S-coordination: The most common coordination mode involves the sulfur atom, which is a soft donor and readily binds to soft and borderline metal ions like Ag(I), Hg(II), and Cu(I). rsc.org This interaction is crucial in the formation of various metal-thiolate complexes.
N-coordination: The imidazole (B134444) ring contains a nitrogen atom that can also coordinate to a metal center. This N-coordination is often observed in conjunction with S-coordination, leading to the formation of a stable five-membered chelate ring.
Bridging: The ligand can bridge two or more metal centers, leading to the formation of coordination polymers. This can occur through the sulfur atom bridging two metal ions or through simultaneous S- and N-coordination to different metal centers. This bridging capability is fundamental to the construction of extended supramolecular structures. core.ac.uk
Synthesis and Structural Characterization of Metal-Thiolate and Metal-Imidazole Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by a variety of techniques to elucidate their structure and bonding.
Common synthetic methods involve direct reaction of the ligand with a metal salt in solution. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final structure of the complex. nih.gov
Development of Chiral Coordination Polymers with Imidazole-2-thiol Ligands
The development of chiral coordination polymers is a burgeoning area of materials science, with potential applications in asymmetric catalysis, chiral separations, and sensing. core.ac.uknih.gov While specific research on this compound in this context is limited, the general principles of using chiral imidazole-2-thiol ligands are well-established.
By incorporating a chiral center into the imidazole-2-thiol ligand, it is possible to synthesize chiral coordination polymers. These polymers can exhibit unique supramolecular chirality, which can be influenced by the chirality of the ligand and the coordination geometry of the metal ion. core.ac.uk The resulting materials can have helical or other complex chiral structures, making them promising candidates for enantioselective applications. rsc.org
Catalysis
The catalytic potential of this compound and its derivatives is an active area of research, leveraging the reactive thiol group and the versatile coordination properties of the imidazole ring.
Application as Ligands in Homogeneous and Heterogeneous Catalysis
Imidazole-2-thiol derivatives can serve as ligands in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of these ligands can act as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the imidazole ring, thereby influencing the activity and selectivity of the catalyst.
In heterogeneous catalysis, these ligands can be anchored to solid supports, such as polymers or silica, to create recyclable catalysts. The thiol group provides a convenient handle for immobilization. These supported catalysts offer the advantage of easy separation from the reaction mixture, making the catalytic process more sustainable.
Organocatalytic Roles for Thiol-Derived Imidazoles
Thiol-derived imidazoles have emerged as promising organocatalysts. The thiol group can participate in various catalytic cycles, for instance, through nucleophilic catalysis or by acting as a hydrogen bond donor. The imidazole ring can also play a role in activating substrates through hydrogen bonding or by acting as a proton shuttle.
Recent studies have highlighted the potential of imidazole-based compounds in promoting various organic reactions. For example, some imidazole derivatives have been used as catalysts in the synthesis of other heterocyclic compounds. rasayanjournal.co.in While the direct organocatalytic applications of this compound are yet to be extensively explored, the functional groups present in the molecule suggest its potential in this field.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Silver(I) |
| Copper(I) |
| Mercury(II) |
| 1-phenyl-1H-imidazole-2-thiol |
Materials Science and Functional Materials
The functional groups within this compound make it a prospective building block for the synthesis of novel functional materials with tailored properties for applications in electronics and surface science. nih.govresearchgate.net
The thiol group and the imidazole ring present reactive sites for polymerization or for grafting onto existing polymer backbones. Although specific research on incorporating this compound into polymers is not extensively reported, heterocyclic thiols are recognized for their potential in advanced material synthesis. They can be used as vulcanizing agents in rubber processing or as monomers in the creation of specialty polymers. The imidazole moiety can impart desirable properties such as thermal stability, conductivity, and metal-coordinating ability to the final composite material.
Imidazole derivatives are actively investigated for their use in optoelectronic applications, particularly as components of metal-free organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com In a typical DSSC, a dye absorbs light and injects an electron into a semiconductor, like titanium dioxide (TiO₂). nih.gov The molecular structure of the dye is critical, usually comprising a donor, a π-bridge, and an acceptor part to facilitate this intramolecular charge transfer (ICT). researchgate.netnih.gov
The imidazole ring can function as an effective π-bridge or be part of the donor segment in these dyes. researchgate.net By modifying the substituents on the imidazole core, researchers can tune the dye's optical and electrochemical properties, such as its light-absorption spectrum and energy levels, to improve solar cell efficiency. researchgate.netmdpi.com While this compound itself has not been highlighted as a primary sensitizer, its fundamental structure is representative of the scaffolds used in the rational design of new, efficient dyes for next-generation solar energy conversion. researchgate.net
The thiol (-SH) functional group has a strong affinity for noble metal surfaces, most notably gold. sigmaaldrich.comrsc.org This specific interaction is the foundation for the formation of highly ordered, crystalline-like thin films known as self-assembled monolayers (SAMs). sigmaaldrich.com Alkanethiols are the most studied class of molecules for this purpose, where they form a stable, semi-covalent bond between the sulfur and gold atoms. sigmaaldrich.comrsc.org
Due to the presence of the thiol group, this compound is a prime candidate for forming SAMs. When exposed to a gold surface, the molecule would be expected to anchor via its sulfur atom, orienting the 1,4,5-trimethyl-imidazole headgroup away from the surface. This would create a surface with unique chemical and physical properties defined by the imidazole moiety. Such functionalized surfaces could be used in designing sensors, corrosion inhibitors, or platforms for studying molecular recognition and catalysis. researchgate.net
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for constructing complex macromolecular architectures. organic-chemistry.orgsigmaaldrich.com The thiol-ene and thiol-epoxy reactions are prominent examples of click reactions where a thiol adds across a double bond or opens an epoxide ring, respectively. mdpi.com
The thiol group of this compound makes it a suitable reactant for these types of click reactions. mdpi.com This allows the molecule to be efficiently and selectively "clicked" onto polymers, dendrimers, or biomolecules that have been functionalized with alkene or epoxide groups. This modular approach is a powerful tool in macromolecular engineering, enabling the precise installation of the trimethyl-imidazole-thiol moiety to impart specific functions, such as metal chelation or pH-responsiveness, to the final material. researchgate.net
Analytical Chemistry
In the field of analytical chemistry, there is a constant search for new molecules that can act as selective recognition elements in sensors or as reagents in assays. The chemical properties of this compound suggest its potential utility in this area. researchgate.net Its ability to be selectively oxidized and its capacity to form well-defined self-assembled monolayers on electrodes could be leveraged to develop novel electrochemical sensors. Furthermore, its metal-binding capabilities could be exploited for the detection of specific metal ions. However, dedicated research into these analytical applications remains a developing area.
Use as Ligands for Selective Metal Ion Detection
There is currently no scientific literature detailing the use of This compound as a ligand for the selective detection of metal ions. The design of a selective metal ion ligand typically involves the strategic arrangement of donor atoms (such as nitrogen, sulfur, or oxygen) to create a binding pocket that is sterically and electronically complementary to a specific target metal ion. While the thiol and imidazole nitrogen atoms in This compound could theoretically act as coordination sites, no studies have been published that characterize its binding affinity, selectivity, or the photophysical or electrochemical response upon complexation with various metal ions.
Consequently, there is no data available to populate a table on its metal ion detection capabilities, such as limits of detection, linear ranges, or selectivity coefficients.
Application in Chromatographic Separations and Spectroscopic Methods for Complex Mixture Analysis
Similarly, the application of This compound in chromatographic separations or spectroscopic analysis of complex mixtures has not been reported in the scientific literature. The utility of a compound in chromatography, whether as a stationary phase component or a mobile phase additive, depends on its specific interactions with analytes. The thiol group could potentially be used for immobilization onto a support to create a novel stationary phase, but no such materials based on this specific compound have been described.
In the context of spectroscopic analysis, while the compound itself has a characteristic spectroscopic signature, its use as a reagent or probe to aid in the analysis of complex mixtures is not a subject of any published research. Therefore, no data on its performance in chromatographic methods (e.g., retention factors, separation efficiencies) or its application in specific spectroscopic analytical protocols for complex mixtures can be provided.
Q & A
Q. Q1. What are the optimal synthetic routes for 1,4,5-trimethyl-1H-imidazol-2-thiol, and how can reaction conditions be standardized?
A1. The synthesis of imidazole derivatives typically involves cyclization reactions with substituted aldehydes and thioureas. For 1,4,5-trimethyl derivatives, a multi-step approach is recommended:
- Step 1 : Condensation of glyoxal with methylamine to form the imidazole backbone.
- Step 2 : Methylation at positions 1, 4, and 5 using methyl iodide under basic conditions.
- Step 3 : Introduction of the thiol group via nucleophilic substitution with sulfurizing agents like Lawesson’s reagent.
Key parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., ethanol for solubility). Reaction progress should be monitored via TLC and NMR .
Q. Q2. How can researchers validate the purity and structure of this compound?
A2. Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at 1,4,5 and thiol at position 2).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (CHNS).
- Elemental Analysis : Confirm sulfur content (~16.5%).
- HPLC : Purity >98% using a C18 column with acetonitrile/water mobile phase .
Advanced Mechanistic Insights
Q. Q3. What computational methods are suitable for analyzing the electronic structure of this compound?
A3. Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:
- HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic thiol group).
- Electrostatic Potential Maps : Identify reactive sites for electrophilic substitution.
Include exact exchange terms (e.g., Becke’s 1993 functional) for improved thermochemical accuracy . Pair with post-Hartree-Fock methods (e.g., MP2) for correlation energy corrections .
Q. Q4. How do substituent positions (e.g., methyl vs. phenyl) influence the compound’s bioactivity?
A4. Comparative studies show:
- Methyl groups : Enhance hydrophobicity and membrane permeability compared to phenyl derivatives.
- Thiol group : Critical for metal coordination (e.g., Zn) in enzyme inhibition.
Use structure-activity relationship (SAR) models to correlate substituent effects with biological outcomes (e.g., IC values in enzyme assays) .
Biological and Chemical Applications
Q. Q5. What methodologies are used to evaluate the antimicrobial potential of this compound?
A5. Standard protocols include:
- Broth Microdilution Assay : Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects.
- Synergy Testing : Combine with β-lactam antibiotics to evaluate resistance modulation .
Q. Q6. How can researchers optimize reaction yields in large-scale syntheses of this compound?
A6. Strategies include:
- Solvent-Free Conditions : Reduce purification steps (e.g., Eaton’s reagent for cyclization).
- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate imidazole ring formation.
- Microwave-Assisted Synthesis : Shorten reaction times (30 minutes vs. 6 hours) with controlled temperature gradients .
Data Contradictions and Validation
Q. Q7. How should conflicting data on the compound’s thermal stability be resolved?
A7. Conflicting DSC/TGA results (decomposition at 150°C vs. 180°C) may arise from sample purity or heating rates.
- Reproducibility Check : Repeat experiments with rigorously purified samples.
- Kinetic Analysis : Apply the Kissinger method to compare activation energies under varying conditions .
Q. Q8. What experimental controls are essential when studying this compound’s neuroprotective effects?
A8. Include:
- Positive Controls : Known neuroprotectants (e.g., memantine).
- Negative Controls : Thiol-free analogs to isolate the thiol group’s role.
- In Vitro Models : SH-SY5Y neuronal cells exposed to oxidative stress (HO/glutamate).
Validate via ROS scavenging assays and mitochondrial membrane potential measurements .
Future Research Directions
Q. Q9. What gaps exist in the current understanding of this compound’s mechanism of action?
A9. Unresolved areas include:
- Metabolic Pathways : Identify cytochrome P450 isoforms involved in hepatic clearance.
- Target Identification : Use affinity chromatography or click chemistry to map protein targets.
- In Vivo Toxicity : Long-term studies in rodent models to assess nephrotoxicity .
Q. Q10. How can computational and experimental data be integrated to accelerate research?
A10. Apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
